Allyl alpha-D-mannopyranoside

Conformational analysis Glycomimetic design Molecular modeling

Choose Allyl α-D-mannopyranoside where methyl or ethyl mannosides fail. The terminal alkene enables direct radical copolymerization with acrylates/acrylamides to create multivalent glycopolymers – impossible with saturated alkyl glycosides. Its strong thermodynamic preference for the native ⁴C₁ chair conformation (ΔE 8.10 kcal/mol over ¹C₄) ensures consistent lectin recognition profiles, unlike conformationally heterogeneous C-linked analogues. Essential for glycobiology, anti-adhesion therapeutic development, and oligomannose synthesis.

Molecular Formula C9H16O6
Molecular Weight 220.22 g/mol
CAS No. 41308-76-3
Cat. No. B3393706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl alpha-D-mannopyranoside
CAS41308-76-3
Molecular FormulaC9H16O6
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC=CCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6-,7+,8+,9+/m1/s1
InChIKeyXJNKZTHFPGIJNS-DFTQBPQZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Alpha-D-Mannopyranoside (CAS 41308-76-3): Baseline Characteristics and Procurement Context


Allyl alpha-D-mannopyranoside (CAS 41308-76-3) is an O-linked allyl glycoside of D-mannose with molecular formula C₉H₁₆O₆ and molecular weight 220.22 g/mol . It exists as a white powder with a melting point range of 94–100°C . As a biochemical reagent, it is primarily employed in glycobiology research, serving as a versatile building block for the modification of oligosaccharides and polysaccharides . The compound is commercially available from multiple vendors in research-grade quantities (typically 50 mg to 1 g), with purity specifications commonly ≥95% .

Allyl Alpha-D-Mannopyranoside: Why Generic Substitution with Other Mannopyranosides Is Scientifically Unsound


The O-allyl aglycone in allyl alpha-D-mannopyranoside confers unique chemical and conformational properties that are absent in simpler alkyl mannosides such as methyl or ethyl alpha-D-mannopyranoside. The terminal alkene enables orthogonal functionalization via radical polymerization, thiol-ene click chemistry, and ozonolysis—transformations inaccessible to saturated alkyl glycosides . Conformational analysis reveals that O-linked allyl alpha-D-mannopyranoside preferentially adopts the conventional ⁴C₁ chair conformation, with the inverted ¹C₄ chair being 8.10 kcal/mol higher in energy [1]. This conformational stability differs markedly from C-linked analogues, which can populate multiple non-⁴C₁ conformations including ¹C₄, ²S₀, and ⁰S₂ skew-boat forms [1]. Consequently, substituting allyl alpha-D-mannopyranoside with methyl mannoside, C-allyl mannoside, or benzyl mannoside alters reactivity, conformational behavior, and biological recognition profiles in ways that compromise experimental reproducibility and synthetic outcomes.

Allyl Alpha-D-Mannopyranoside: Product-Specific Quantitative Evidence for Informed Scientific Procurement


Conformational Stability: O-Allyl vs C-Allyl α-D-Mannopyranoside

Molecular modeling studies demonstrate that O-linked allyl α-D-mannopyranoside preferentially adopts the conventional ⁴C₁ chair conformation. The energy difference between the ⁴C₁ and inverted ¹C₄ chair conformations is 8.10 kcal/mol, indicating strong thermodynamic preference for the native mannose chair geometry [1]. In contrast, C-linked allyl α-D-mannopyranoside analogues do not preferentially exist in the 'usual' ⁴C₁ conformation and can populate multiple alternative conformations including ¹C₄, ²S₀, and ⁰S₂ skew-boat forms, depending on aglycone structure [1].

Conformational analysis Glycomimetic design Molecular modeling

FimH Antagonist Affinity: C-Allyl Mannopyranoside Derivatives vs Methyl α-D-Mannopyranoside (MeMan)

C-linked allyl α-D-mannopyranoside serves as a core scaffold for the development of high-affinity FimH antagonists. In a comparative study, the reference methyl α-D-mannopyranoside (MeMan) exhibited an IC₅₀ of approximately 5 μM against FimH-mediated adhesion [1][2]. In contrast, C-linked allyl α-D-mannopyranoside derivatives bearing hydrophobic aryl aglycones (via Heck cross-coupling) achieved sub-nanomolar affinity, representing a >5000-fold improvement in potency [2].

Antiadhesion therapy UPEC FimH antagonists Lectin binding

Hydrolytic Stability: C-Allyl Mannopyranoside vs O-Linked Mannopyranosides

C-linked allyl α-D-mannopyranoside features a hydrolytically stable anomeric C–C bond that confers resistance to glycosidase-mediated degradation [1]. In contrast, O-linked allyl α-D-mannopyranoside contains an O-glycosidic linkage susceptible to acid-catalyzed and enzymatic hydrolysis. The newly synthesized C-linked glycomimetic antagonists exhibited improved binding when compared to previously published O-linked analogs, as demonstrated by affinity measurement through interactions with FimH lectin [1].

Glycomimetic stability Glycosidase resistance In vivo half-life

Polymerization Reactivity: Allyl Mannopyranoside as a Glycomonomer vs Non-Allyl Glycosides

Allyl α-D-mannopyranoside (ADM) serves as a reactive glycomonomer for the synthesis of mannosylated polymers via free radical polymerization. In a representative synthesis of mannosylated poly(β-amino esters) for targeted gene delivery, ADM was prepared in 3 g scale from D-mannose and allyl alcohol under acid catalysis [1]. The resulting polymer D4A4-Man exhibited >95% cell viability at the highest polymer dose, demonstrating the utility of allyl mannoside-derived glycopolymers for biomedical applications [1]. Non-allyl mannosides (e.g., methyl, ethyl) lack the terminal alkene required for radical polymerization and cannot be directly incorporated into polyacrylate backbones.

Glycopolymer synthesis Radical polymerization Multivalent carbohydrate ligands

Synthesis Yield: C-Allyl Mannopyranoside α-Anomer Selectivity vs S-Linked Analogues

C-allyl mannopyranosides can be synthesized with moderate to good α-selectivity. In a systematic study, 3-(2,3,4,6-tetra-O-acetyl-α,β-D-mannopyranosyl) propene was obtained in 39–60% yield with α:β = 4:1 anomeric selectivity [1]. The corresponding 3-(2,3,4,6-tetra-O-benzyl-α-D-mannopyranosyl) propene was produced exclusively as the α-anomer [1]. For comparison, thiol-ene click-derived S-linked mannosides yielded free thiol-containing C-glycosides in 73% and 60% yields with α:β = 2.5:1 [1].

C-glycoside synthesis Anomeric selectivity Glycomimetic synthesis

Allyl Alpha-D-Mannopyranoside: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Glycopolymer Synthesis for Multivalent Lectin Targeting

Allyl α-D-mannopyranoside is the mannoside of choice for preparing mannose-presenting glycopolymers via free radical copolymerization with acrylate or acrylamide monomers [1]. The terminal alkene serves as the polymerizable handle, enabling incorporation of mannose epitopes into polyvalent architectures with tunable ligand density. This application is uniquely enabled by the allyl functionality; methyl or ethyl mannosides cannot be directly polymerized and require additional synthetic steps to introduce polymerizable groups. Researchers developing targeted gene delivery vectors, vaccine adjuvants, or anti-adhesion biomaterials should specify allyl α-D-mannopyranoside as their glycomonomer starting material [1].

FimH Antagonist Development via Aglycone Diversification

C-linked allyl α-D-mannopyranoside serves as the optimal core scaffold for synthesizing high-affinity FimH antagonists targeting uropathogenic E. coli (UPEC) adhesion [2]. The allyl group enables Heck cross-coupling with iodoaryl derivatives to introduce hydrophobic aglycones that engage the FimH 'tyrosine gate,' achieving sub-nanomolar binding affinities [2]. In contrast, methyl α-D-mannopyranoside (MeMan) exhibits only micromolar affinity (IC₅₀ ≈ 5 μM) and lacks a functionalizable handle for aglycone optimization [2]. Medicinal chemistry groups pursuing antiadhesion therapeutics for urinary tract infections should procure C-allyl mannopyranoside as the preferred starting material.

Conformational Studies of Mannose-Binding Lectin Recognition

For studies requiring a mannose derivative that maintains the native ⁴C₁ chair conformation while offering a functionalizable aglycone, O-linked allyl α-D-mannopyranoside is the appropriate choice. Computational modeling demonstrates a strong thermodynamic preference (ΔE = 8.10 kcal/mol) for the ⁴C₁ conformation over the inverted ¹C₄ chair [3]. In contrast, C-linked allyl mannopyranosides exhibit conformational heterogeneity, populating multiple non-⁴C₁ states that can reduce lectin binding affinity [3]. Structural biologists and glycobiologists investigating mannose-specific lectins (ConA, DC-SIGN, Langerin) should select O-linked allyl mannoside when conformational predictability is paramount.

Synthesis of α-(1→2)-Linked Mannopyranosyl Oligosaccharides

Mannopyranosyl allyl orthoesters derived from allyl α-D-mannopyranoside enable one-step synthesis of α-(1→2)-linked mannopyranosyl di-, tri-, and tetrasaccharides under optimized reaction conditions [4]. This methodological advantage simplifies the construction of oligomannose structures relevant to fungal cell wall mannans and bacterial O-antigens. Researchers synthesizing defined mannose oligosaccharides for immunological or structural studies should consider allyl mannopyranoside-derived orthoesters as synthetic intermediates, leveraging the allyl group's dual role as an orthogonal protecting group and synthetic handle [4].

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